2-氨基-4-(4-叔丁基苯基)噻吩-3-羧酸乙酯

描述

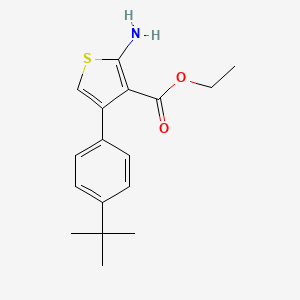

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C17H21NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tert-butylphenyl group, which contributes to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.

科学研究应用

有机合成

2-氨基-4-(4-叔丁基苯基)噻吩-3-羧酸乙酯: 是有机合成中的重要化合物。它作为各种有机分子的构建模块,特别是在合成更复杂的噻吩衍生物方面发挥作用。 这些衍生物在开发具有潜在电子和光子学应用的新材料方面至关重要 .

药物研究

在药物研究中,该化合物因其在药物设计和合成中的潜力而受到关注。 其噻吩核心是许多药物分子中常见的基团,对该核心进行修饰可以导致开发具有改进的功效和安全性特征的新治疗剂 .

蛋白质组学

该化合物用于蛋白质组学研究,它可能参与蛋白质相互作用和功能的研究。 由于其反应性官能团,它可以充当蛋白质组学探针,可用于标记或修饰蛋白质以进行进一步分析 .

材料科学

该化合物的独特结构使其适合开发先进材料。 它可用于制造有机半导体,这些半导体对于生产有机发光二极管 (OLED) 和太阳能电池至关重要 .

催化

2-氨基-4-(4-叔丁基苯基)噻吩-3-羧酸乙酯可用作催化中的配体。 它与金属配位的能力会导致形成用于各种化学反应的催化剂,包括环境友好和可持续的反应 .

环境科学

在环境科学中,该化合物可用于检测和量化污染物。 其化学反应性使其能够与特定污染物结合,使其成为用于设计用于监测环境健康的传感器和测定方法的潜在候选物 .

抗菌研究

研究表明,噻吩衍生物具有抗菌特性。 因此,该化合物对开发新的抗菌剂具有希望,这些抗菌剂可能对多种细菌病原体有效 .

化学教育

最后,该化合物也用于化学教育,作为功能化噻吩的例子。 它帮助学生理解有机化学原理以及官能团在化学反应性和性质中的重要性 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiophene derivative.

Attachment of the Tert-Butylphenyl Group: This step involves a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with a tert-butylbenzene derivative in the presence of a Lewis acid catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The amino group

生物活性

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C17H21NO2S. This compound is a derivative of thiophene, which is known for its diverse biological activities, including potential antitumor, anti-inflammatory, and antioxidant properties. This article explores the biological activity of Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate, focusing on its mechanisms of action and relevant research findings.

- Molecular Formula : C17H21NO2S

- IUPAC Name : Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

- CAS Number : 307511-84-8

Synthesis

The synthesis of Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate typically involves several steps:

- Formation of the Thiophene Ring : Cyclization of a dicarbonyl compound with elemental sulfur.

- Introduction of the Amino Group : Nucleophilic substitution using an appropriate amine.

- Attachment of the Tert-Butylphenyl Group : Friedel-Crafts alkylation with a tert-butylbenzene derivative.

- Esterification : Esterification of the carboxylic acid group with ethanol under acidic conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells, with an IC50 value ranging from 23.2 to 49.9 μM, demonstrating its effectiveness compared to other standard chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate triggers apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells, effectively reducing tumor growth.

Case Studies

-

In Vitro Study on Breast Cancer Cells :

- Researchers observed that treatment with Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate resulted in significant apoptosis in MCF-7 breast cancer cells.

- The study utilized flow cytometry to quantify apoptotic cells and revealed that the compound activates caspase pathways, further confirming its role as an apoptosis inducer .

- Neuroprotective Effects :

Table 1: Antitumor Activity Summary

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | MCF-7 (Breast Cancer) | 23.2 - 49.9 | Apoptosis induction |

| Compound A (Control) | MCF-7 | 50.0 | Standard chemotherapy agent |

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers caspase activation leading to programmed cell death |

| Cell Cycle Inhibition | Prevents progression through the cell cycle, reducing proliferation |

属性

IUPAC Name |

ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-5-20-16(19)14-13(10-21-15(14)18)11-6-8-12(9-7-11)17(2,3)4/h6-10H,5,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVICNZAIGJEBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。